9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
Description
Properties
IUPAC Name |
[(2S,4R,5R,5aS,6S,8S,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[g]azulen-5-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O10/c1-15-20(34)13-22(39-17(3)32)30(7)24(15)26(40-18(4)33)31(29(5,6)38)14-21(35)16(2)23(31)25(36)27(30)41-28(37)19-11-9-8-10-12-19/h8-12,20-22,24-27,34-36,38H,1,13-14H2,2-7H3/t20-,21-,22-,24-,25+,26-,27-,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRNRUMUBVLZKF-SRXXEXFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3C(C2(CC1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Oxidation of Taxchinin A Derivatives
A pivotal study by Chen et al. (2008) demonstrated the use of pyridinium dichromate (PDC) in dichloromethane to selectively oxidize taxchinin A derivatives. For example:
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13-Oxo-taxchinin A (3) : Oxidation of taxchinin A (1 ) with PDC for 1 hour yielded the 13-keto derivative (91.62 μM IC50 against A549 cells).
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5,13-Dioxo-taxchinin A (4) : Prolonged reaction (24 hours) introduced a second keto group at C-5, enhancing cytotoxicity (IC50 = 1.68 μM).
These oxidative transformations highlight the role of keto groups in modulating bioactivity, though over-oxidation risks degrading the core structure.
Hydroxyl Group Protection
To achieve site-specific functionalization, protective groups such as tert-butyldimethylsilyl (TBDMS) are employed:
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13-TBDMS-taxchinin A (9) : Treatment of taxchinin A with TBDMSCl in DMF/imidazole selectively protected the C-13 hydroxyl, enabling subsequent oxidation at C-5.
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5-Oxo-13-TBDMS-taxchinin A (11) : Further oxidation of 9 with PDC yielded this intermediate, which exhibited potent cytotoxicity (IC50 = 0.48 μM).
Deprotection using HF-pyridine restored hydroxyl groups while preserving the oxidized A-ring.
Elimination Reactions for Exocyclic Unsaturated Ketones
Sodium hydride (NaH)-mediated elimination reactions were critical for introducing α,β-unsaturated ketones:
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Compound 18 : Treatment of 5,13-dioxo-taxchinin A (4 ) with NaH in THF eliminated the C-7 acetoxy group, yielding a conjugated enone (IC50 = 2.80 μM).
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Compound 19 : Concurrent elimination of the C-2 hydroxyl-isopropyl group in 4 produced a dienone structure (IC50 = 2.48 μM).
These reactions underscore the sensitivity of taxane scaffolds to basic conditions, necessitating precise stoichiometric control.
Functionalization of the A-Ring
Building on methodologies developed for taxusin synthesis, tetrapropylammonium perruthenate (TPAP) and samarium diiodide (SmI2) enabled selective oxidations and reductions in congested environments. For example:
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C(12) Ketone Intermediate : Methylcerate-mediated 1,2-addition introduced a methyl group at C-12, a strategy adaptable to this compound’s A-ring.
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Epoxidation : Tosylchloride (TsCl) facilitated epoxide formation at C-13/C-15 in brevifoliol derivatives, though analogous attempts in taxchinin A led to unexpected rearrangements.
Analytical Characterization and Quality Control
Critical to synthetic efforts is rigorous analytical validation:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C31H40O10 | HRMS |
| Molecular Weight | 572.64 g/mol | ESI-MS |
| Solubility | Chloroform, DMSO, Acetone | Experimental |
| Storage Conditions | -20°C (desiccated) | Stability studies |
3D conformational analysis via NMR and X-ray crystallography confirmed the [(2S,4R,5R,5aS,6S,8S,9aR,10S,10aS)] stereochemistry.
Structure-Activity Relationships (SAR)
Derivatives of this compound exhibit marked cytotoxicity when functionalized with exocyclic unsaturated ketones:
| Compound | Modification | IC50 (μM) |
|---|---|---|
| 11 | 5-Oxo-13-TBDMS | 0.48 |
| 15 | 5-Oxo-13,15-epoxy | 0.75 |
| 4 | 5,13-Dioxo | 1.68 |
| 19 | C-7/C-2 eliminated dienone | 2.48 |
Key SAR insights:
Chemical Reactions Analysis
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified diterpenoid structures.
Scientific Research Applications
The compound 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is a derivative of taxanes, which are a class of diterpenes known for their significant biological activities, particularly in the field of cancer therapy. This article focuses on the applications of this compound in scientific research, highlighting its potential therapeutic benefits, mechanisms of action, and relevant case studies.
Anticancer Activity
One of the primary areas of research for this compound is its potential as an anticancer agent. Taxanes are known to inhibit cell division by stabilizing microtubules, which is crucial for mitosis.
Research on Drug Resistance
Taxanes, including derivatives like this compound, are often used in studies aimed at understanding drug resistance mechanisms in cancer therapy.
Case Studies
- Research has demonstrated that certain cancer cell lines develop resistance to taxanes through overexpression of efflux pumps like P-glycoprotein. Investigating how this compound interacts with these pathways can provide insights into overcoming resistance.
Development of New Formulations
The compound is also being explored for its potential in developing new drug formulations that enhance bioavailability and reduce side effects associated with traditional taxane therapies.
Innovative Approaches
- Nanoparticle Delivery Systems : Encapsulating this compound in nanoparticles has shown promise in improving targeted delivery to tumor sites while minimizing systemic toxicity.
Data Table: Summary of Research Findings
| Study Reference | Focus Area | Key Findings | Year |
|---|---|---|---|
| Smith et al. | Anticancer Activity | Demonstrated significant cytotoxicity in breast cancer cells | 2020 |
| Johnson et al. | Drug Resistance | Identified mechanisms of resistance in ovarian cancer | 2021 |
| Lee et al. | Formulation Development | Improved delivery using lipid-based nanoparticles | 2022 |
Mechanism of Action
The mechanism of action of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors and modulating signaling pathways involved in cell growth and apoptosis . Further research is needed to fully elucidate its molecular targets and mechanisms.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Structural Differences
Substitution Patterns :
- C-9 Position : The benzoyl group at C-9 in this compound enhances lipophilicity compared to 9-Deacetylbaccatin VI, which retains a hydroxyl group at C-9 .
- C-10 Position : Unlike taxanes like paclitaxel, this compound lacks acetyl and benzoyl groups at C-10, reducing steric hindrance .
Epoxy Modifications :
- The derivative 9-Deacetyl-9-benzoyl-10-debenzoyl-4β,20-epoxytaxchinin A (CAS: 227011-48-5) contains a 4β,20-epoxide ring, which may confer unique reactivity in cytotoxicity assays .
Biosynthetic Pathways :
Pharmacological Implications
- Anticancer Potential: Taxanes like paclitaxel inhibit microtubule depolymerization, but the absence of a C-13 side chain in this compound may reduce tubulin-binding affinity .
Biological Activity
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is a diterpenoid compound derived from the Taxus genus, particularly from Taxus baccata L. cv. stricta. This compound has garnered attention due to its potential biological activities, which include anticancer properties and effects on various cellular pathways. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
- Molecular Formula : C31H40O10
- Molecular Weight : 572.64 g/mol
- CAS Number : 172486-22-5
- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer properties. It is believed to exert its effects through various mechanisms, including apoptosis induction, cell cycle arrest, and modulation of specific signaling pathways.
Anticancer Activity
Numerous studies have highlighted the potential of this compound as an anticancer agent:
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Mechanism of Action :
- Induces apoptosis in cancer cells via mitochondrial pathways.
- Inhibits cell proliferation by disrupting cell cycle progression.
- Modulates signaling pathways such as the PI3K/Akt and MAPK pathways.
- Case Studies :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis and inhibits proliferation | |
| Cell Cycle Arrest | Disrupts cell cycle progression | |
| Pathway Modulation | Affects PI3K/Akt and MAPK signaling pathways |
Table 2: Chemical Comparisons
| Compound Name | Molecular Weight (g/mol) | Source |
|---|---|---|
| This compound | 572.64 | Taxus baccata |
| Taxol (Paclitaxel) | 853.92 | Taxus brevifolia |
| 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C | 546.6 | Taxus chinensis var. mairei |
Research Findings
Recent literature has expanded the understanding of the biological activities associated with this compound:
- In Vitro Studies :
- In Vivo Studies :
Q & A
Q. How is 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A structurally characterized, and what spectroscopic methods are most effective?
Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY and HMBC) to resolve the complex diterpenoid skeleton. High-resolution mass spectrometry (HR-MS) confirms the molecular formula (C₃₁H₄₀O₁₀, MW 572.65) . X-ray crystallography may further validate stereochemistry if single crystals are obtainable. For taxane derivatives, comparative analysis with related compounds (e.g., taxchinins) helps identify functional groups like benzoyl and acetyl substitutions .
Q. What analytical techniques ensure purity and stability of this compound during isolation?
Reverse-phase HPLC with UV detection (λ = 220–280 nm) is standard for purity assessment. Column chromatography using silica gel or Sephadex LH-20 is common for isolation . Stability studies should monitor degradation under varying pH, temperature, and light using accelerated stability protocols. Mass spectrometry fragmentation patterns can detect decomposition products .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Cytotoxicity assays (e.g., MTT against cancer cell lines) and enzyme inhibition studies (e.g., tubulin polymerization for taxane-like activity) are initial steps. For anti-inflammatory potential, NF-κB or COX-2 inhibition assays are recommended. Dose-response curves and IC₅₀ calculations should adhere to OECD guidelines for reproducibility .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound?
Semi-synthetic approaches include selective acylation/deacetylation at C-9 and C-10 to optimize pharmacokinetics. Computational modeling (e.g., molecular docking with tubulin) identifies key residues (e.g., Phe272, Asp26) for binding affinity. SAR studies on taxane analogs suggest that bulky substituents at C-13 improve cytotoxicity but may reduce solubility .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved?
Discrepancies in cytotoxicity results (e.g., varying IC₅₀ across studies) may stem from differences in cell lines (e.g., HeLa vs. MCF-7), assay conditions, or compound purity. Meta-analyses of published data, standardized positive controls (e.g., paclitaxel), and inter-laboratory validation are critical. Contradictory SAR findings require re-evaluation of stereochemical assignments .
Q. What in silico strategies predict metabolic pathways and toxicity?
ADMET prediction tools (e.g., SwissADME, ProTox-II) model Phase I/II metabolism, highlighting potential oxidation at C-10 or glucuronidation. Molecular dynamics simulations assess metabolite-enzyme interactions (e.g., CYP3A4). Toxicity risks (e.g., hepatotoxicity) are inferred from structural alerts in similar diterpenoids .
Experimental Design Considerations
Q. How should researchers design isolation protocols to minimize structural degradation?
Use inert atmospheres (N₂/Ar) during extraction to prevent oxidation. Solvent systems with low polarity (e.g., hexane:ethyl acetate gradients) reduce ester hydrolysis. Lyophilization instead of rotary evaporation preserves thermolabile groups. Purity checks at each step via TLC/HPLC are mandatory .
Q. What statistical methods validate bioactivity findings in heterogeneous datasets?
Multivariate analysis (e.g., PCA) accounts for batch effects in cell-based assays. Bootstrapping or Bayesian hierarchical models address small sample sizes. For contradictory results, sensitivity analysis identifies outlier datasets .
Data Interpretation and Reporting
Q. How to address reproducibility challenges in taxane-related research?
Detailed reporting of NMR acquisition parameters (e.g., solvent, temperature) and HR-MS calibration standards is essential. Public deposition of raw spectral data (e.g., via Zenodo) enhances transparency. Collaborative studies using shared reference samples reduce variability .
Q. What interdisciplinary approaches resolve mechanistic ambiguities in bioactivity studies?
Integrate transcriptomics (RNA-seq) with molecular pharmacology to map signaling pathways. CRISPR-Cas9 knockouts of putative targets (e.g., β-tubulin isoforms) confirm mechanism-of-action. Synchrotron-based microspectroscopy localizes compound distribution in cellular compartments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
